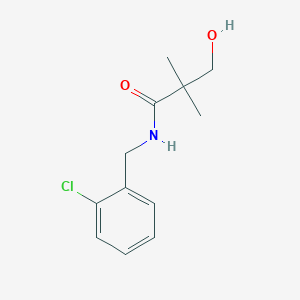

N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-hydroxy-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-12(2,8-15)11(16)14-7-9-5-3-4-6-10(9)13/h3-6,15H,7-8H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJXCDFCKPEPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(=O)NCC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501348452 | |

| Record name | N-[(2-Chlorophenyl)methyl]-3-hydroxy-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171569-37-2 | |

| Record name | N-[(2-Chlorophenyl)methyl]-3-hydroxy-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of N-Hydroxy-2,2-dimethylpropanamide

Reaction Overview:

The initial step involves the formation of N-hydroxy-2,2-dimethylpropanamide through the reaction of 3-chloro-2,2-dimethylpropanoyl chloride with hydroxylamine hydrochloride, under basic conditions.

- Reagents:

- 3-chloro-2,2-dimethylpropanoyl chloride

- Hydroxylamine hydrochloride

- Alkali metal hydroxide (preferably sodium hydroxide)

- Solvent: Water or aqueous medium

- Reaction Conditions:

- Temperature: 50–95°C, optimally around 85°C for high yield

- pH: Maintained between 7.0 and 9.5, preferably 7.0–7.5

- Duration: Several hours, with continuous stirring

Mechanism:

The acyl chloride reacts with hydroxylamine hydrochloride in the presence of base, forming the N-hydroxyamide via nucleophilic acyl substitution. The reaction is exothermic and requires careful temperature control to prevent side reactions.

| Parameter | Range / Condition | Optimal / Typical Value |

|---|---|---|

| Temperature | 50–95°C | 85°C |

| pH | 7.0–9.5 | 7.0–7.5 |

| Reaction Time | Several hours | 3–4 hours |

| Yield of N-hydroxyamide | - | ~85% |

Cyclization to Form the Isoxazolidinone Ring

Reaction Overview:

The N-hydroxyamide undergoes cyclization under basic conditions to form the isoxazolidinone core, which is a key intermediate for further functionalization.

- Reagents:

- N-hydroxy-2,2-dimethylpropanamide

- Sodium hydroxide (or other alkali hydroxides)

- Solvent: Water or aqueous medium

- Reaction Conditions:

- Temperature: 20–60°C, preferably around 45°C

- pH: 7.0–8.5

- Duration: 2–4 hours

Mechanism:

Under basic conditions, intramolecular nucleophilic attack occurs, leading to ring closure and formation of the isoxazolidinone.

| Parameter | Range / Condition | Optimal / Typical Value |

|---|---|---|

| Temperature | 20–60°C | 45°C |

| pH | 7.0–8.5 | 7.0–7.5 |

| Reaction Time | 2–4 hours | 3 hours |

| Yield of Isoxazolidinone | - | High, with minimal by-products |

Alkylation with 2-Chlorobenzyl Chloride

Reaction Overview:

The isoxazolidinone intermediate is alkylated with 2-chlorobenzyl chloride to yield the target compound.

- Reagents:

- Isoxazolidinone

- 2-Chlorobenzyl chloride

- Phase transfer catalysts (optional)

- Solvent: Methylene chloride or other suitable organic solvent

- Reaction Conditions:

- Temperature: 85°C

- Duration: 5 hours

- Stirring: Continuous, under inert atmosphere if necessary

Mechanism:

Nucleophilic attack of the nitrogen atom in the isoxazolidinone ring on the electrophilic benzyl chloride, forming the N-(2-chlorobenzyl) derivative.

| Parameter | Range / Condition | Optimal / Typical Value |

|---|---|---|

| Temperature | 85°C | 85°C |

| Reaction Time | 5 hours | 5 hours |

| Yield | - | High, with controlled conditions |

Purification and Final Processing

Treatment with Hydrogen Chloride:

Anhydrous hydrogen chloride gas is bubbled through the mixture to convert by-products into recyclable forms, increasing overall yield and purity.

- Bubble HCl gas at ~45°C for 3 hours

- Neutralize excess acid with sodium hydroxide solution

- Extract and purify the final compound via recrystallization or chromatography

- Maintaining pH during reactions is crucial to prevent side reactions.

- Reaction temperatures and times are optimized based on scale and desired purity.

- Recycling by-products improves overall efficiency and reduces waste.

Summary of Key Data

| Step | Reagents / Conditions | Typical Yield / Notes |

|---|---|---|

| Formation of N-hydroxyamide | Acyl chloride + hydroxylamine + base | ~85% yield, temperature ~85°C |

| Cyclization to isoxazolidinone | Base, water, 20–60°C | High yield, pH 7.0–8.5 |

| Alkylation with 2-chlorobenzyl chloride | Isoxazolidinone + benzyl chloride | 85°C, 5 hours, high purity |

| Final treatment with HCl | HCl bubbling, neutralization | Purification, increased yield |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Clinical Studies

Recent studies have indicated that this compound can promote tumor immunity, particularly in pancreatic cancer and melanoma. In a clinical setting, administering N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide has shown promise in improving health outcomes for patients suffering from these malignancies .

Herbicide Development

This compound is closely related to clomazone, a widely used herbicide. Clomazone functions by inhibiting the growth of broad-leaved and grass weeds in crops such as soybeans and maize. The effectiveness of this compound in controlling unwanted plant growth has made it a subject of extensive agricultural research .

Formulation and Use

The compound can be formulated into various agricultural products, enhancing its efficacy as a herbicide. Studies have demonstrated that formulations containing this compound can achieve high purity levels (up to 98%) with yields around 92%, indicating its potential for large-scale agricultural applications .

Separation Techniques

The analysis of this compound can be effectively conducted using reverse-phase high-performance liquid chromatography (RP-HPLC). This method utilizes a mobile phase composed of acetonitrile and water, allowing for the efficient separation and identification of the compound in various matrices .

Mass Spectrometry Compatibility

For applications requiring mass spectrometry (MS), modifications to the mobile phase can be made by replacing phosphoric acid with formic acid to enhance compatibility without compromising analytical performance .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Pharmacological Effects | Demonstrated inhibition of necrosis via RIP1 interaction; potential in treating neurodegenerative diseases. |

| Study 2 | Metabolic Pathways | Identified major metabolites under anaerobic conditions; implications for environmental persistence and safety assessments. |

| Study 3 | Environmental Impact | Analyzed presence in drinking water; highlighted the need for monitoring due to potential ecological effects. |

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide may act as an inhibitor of specific enzymes, affecting metabolic pathways.

Receptor Binding: Potential to interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes structurally related compounds and their key differences:

Physicochemical Properties

- Solubility: The hydroxyl and amide groups enhance water solubility compared to non-polar analogues like 3-chloro-N-(2-methylphenyl)propanamide .

- Thermal Stability : Melting points vary significantly; benzyl derivatives (e.g., compound 7f) melt at 125–126°C, while butyl derivatives (7b) melt at 75–76°C due to reduced crystallinity .

- Spectroscopic Signatures :

Environmental Impact

- Degradation: The target compound undergoes moderate anaerobic mineralization (25.6–51% over 60 days) with formation of non-persistent metabolites .

- Soil Mobility : Low mobility (Koc > 500 mL/g) due to strong adsorption, reducing groundwater contamination risks . This contrasts with less halogenated analogues, which may exhibit higher mobility.

Biological Activity

N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide is a compound of significant interest due to its diverse biological activities. This article delves into its chemical characteristics, biological effects, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 241.71 g/mol. The presence of functional groups such as the amide and hydroxyl groups facilitates various interactions, including hydrogen bonding, which influences its solubility and reactivity in biological systems.

1. Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study demonstrated that derivatives of this compound can inhibit the proliferation of colon cancer cells. Specifically, certain synthesized compounds showed effective antiproliferative action against the HCT-116 cell line with IC50 values ranging from 0.69 to 11 μM, outperforming standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) in some cases .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

2. Herbicidal Activity

The compound has also been evaluated for its herbicidal properties, suggesting its potential use in agricultural applications as a pesticide. Its structural features allow it to interact effectively with plant systems, potentially leading to growth inhibition in target species.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Cyclin-Dependent Kinases (CDKs): The compound has been studied for its role as an inhibitor of cyclin-dependent kinase 8 (CDK8), which is crucial in regulating cell cycle progression and transcription.

- Induction of Apoptosis: In vitro studies have shown that treatment with this compound leads to DNA fragmentation and morphological changes characteristic of apoptosis in cancer cells, indicating its potential as an anticancer agent .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of compounds based on this compound and evaluated their anticancer efficacy using molecular docking experiments. The results indicated that these compounds could effectively bind to target proteins involved in cancer cell proliferation, further supporting their potential therapeutic application .

Case Study 2: Environmental Impact

Research on the environmental fate of this compound highlighted its mobility and adsorption characteristics in soil studies. These findings are crucial for assessing the compound's environmental impact when used as a pesticide.

Q & A

Q. What synthetic routes are commonly used to prepare N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide, and how is its structural integrity confirmed?

The compound is synthesized via condensation reactions involving substituted benzylamines and hydroxypropanamide intermediates under mild acidic or basic conditions. Structural confirmation relies on 1H and 13C NMR spectroscopy , where characteristic signals include:

Q. What spectroscopic techniques are essential for characterizing this compound?

1H and 13C NMR are critical for confirming the presence of the hydroxy, dimethyl, and chlorobenzyl groups. For example, the 13C NMR spectrum displays a signal at ~46.2 ppm for the CH2 group of the benzyl substituent. Infrared (IR) spectroscopy can identify the hydroxy (-OH) stretch (~3200–3500 cm⁻¹) and amide carbonyl (~1650–1680 cm⁻¹). High-resolution mass spectrometry (HRMS) further verifies molecular weight and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation.

- Store in airtight containers away from light and moisture.

- Dispose of waste via approved chemical disposal protocols, as the compound may release harmful chlorinated byproducts under decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental degradation data for this compound?

Discrepancies in degradation rates (e.g., anaerobic mineralization ranging from 25.6% to 51% over 60 days ) arise from variations in experimental conditions (pH, soil type, microbial activity). To address this:

- Conduct controlled microcosm studies with standardized soil matrices.

- Use isotope labeling (e.g., 14C-labeled compound) to track degradation pathways.

- Employ LC-MS/MS to quantify parent compound and degradates like FMC 65317 .

Q. What experimental designs are optimal for assessing its environmental persistence and metabolite formation?

- Anaerobic soil studies : Monitor mineralization rates and metabolite accumulation under O2-free conditions using gas chromatography (GC) for CO2 detection.

- Photolysis experiments : Exclude UV light to confirm non-photolytic degradation pathways.

- Hydrological modeling : Use tools like PRZM-GW to predict groundwater contamination risks, incorporating data on soil adsorption coefficients (Koc) and half-life (DT50) .

Q. How can in vitro models evaluate its biological activity, given structural analogs with reported antiproliferative effects?

- Antiproliferative assays : Test against cancer cell lines (e.g., HeLa) using MTT or SRB assays. Compare with analogs like N-benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide, which showed IC50 values <10 µM in HeLa cells .

- Structure-activity relationship (SAR) studies : Modify the chlorobenzyl or hydroxy groups to assess impact on bioactivity.

- Molecular docking : Predict interactions with targets like HDAC enzymes or neurokinin receptors using software such as AutoDock Vina .

Q. What chromatographic methods are suitable for quantifying this compound in environmental matrices?

- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and detection at 220–240 nm.

- LC-MS/MS : Employ electrospray ionization (ESI) in positive mode for high sensitivity. Monitor transitions like m/z 256 → 154 (parent) and m/z 212 → 138 (FMC 65317 degradate).

- Validate methods via spike-recovery experiments in soil/water samples, achieving limits of detection (LOD) <0.1 µg/L .

Methodological Considerations

- Data interpretation : Cross-reference NMR and HRMS data with computational tools (e.g., ACD/Labs or MestReNova) to resolve structural ambiguities.

- Environmental fate : Prioritize studies on hydrolytic stability, as the hydroxy group may enhance solubility and mobility in aqueous systems.

- Biological assays : Include cytotoxicity controls (e.g., normal fibroblast cells) to differentiate selective antiproliferative effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.